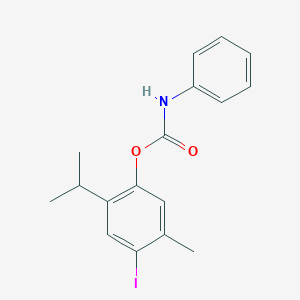![molecular formula C21H25N3OS B3530677 N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B3530677.png)
N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide
Vue d'ensemble
Description
N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide, also known as MDL-100,907, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor and a reduction in serotonin neurotransmission. This mechanism of action has been found to be effective in treating various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The use of N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of the 5-HT2A receptor, which is involved in the regulation of serotonin neurotransmission. This results in a reduction in the symptoms associated with various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, one limitation of its use is that it may not be effective in all cases, as the underlying mechanisms of these disorders are complex and multifactorial.
Orientations Futures
There are several future directions for the use of N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide in scientific research. One potential application is in the development of new treatments for neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, further research is needed to better understand the underlying mechanisms of these disorders and the role of the 5-HT2A receptor in their development and progression.
Applications De Recherche Scientifique
N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the 5-HT2A receptor, which is involved in the regulation of serotonin neurotransmission. This receptor has been implicated in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15-5-8-18(9-6-15)20(25)22-21(26)24-12-10-23(11-13-24)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGBUFCJECXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3530599.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B3530606.png)
![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3530628.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3530630.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylquinoline](/img/structure/B3530649.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3530654.png)
![5-[(4-tert-butylbenzoyl)amino]-2-iodobenzoic acid](/img/structure/B3530657.png)
![3-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B3530665.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530675.png)
![N-(3-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3530676.png)
![methyl 2-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3530682.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3530691.png)